molecular formula C10H21NO B11997555 N,2-Diethylhexanamide CAS No. 128666-06-8

N,2-Diethylhexanamide

Cat. No.: B11997555
CAS No.: 128666-06-8
M. Wt: 171.28 g/mol
InChI Key: XLCGTKDLMYYKMD-UHFFFAOYSA-N
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Description

N,2-Diethylhexanamide is an organic compound with the molecular formula C10H21NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Diethylhexanamide typically involves the reaction of hexanoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Hexanoic Acid+DiethylamineThis compound+Water\text{Hexanoic Acid} + \text{Diethylamine} \rightarrow \text{this compound} + \text{Water} Hexanoic Acid+Diethylamine→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2-Diethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,2-Diethylhexanamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-Diethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylhexanamide: Similar in structure but with two methyl groups instead of ethyl groups.

    N,N-Diethylacetamide: Contains a shorter acyl chain compared to N,2-Diethylhexanamide.

    N,N-Diethylbutanamide: Another similar compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of ethyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

128666-06-8

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N,2-diethylhexanamide

InChI

InChI=1S/C10H21NO/c1-4-7-8-9(5-2)10(12)11-6-3/h9H,4-8H2,1-3H3,(H,11,12)

InChI Key

XLCGTKDLMYYKMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCC

Origin of Product

United States

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